4-Chloro-2-nitrobenzyl chloride

Übersicht

Beschreibung

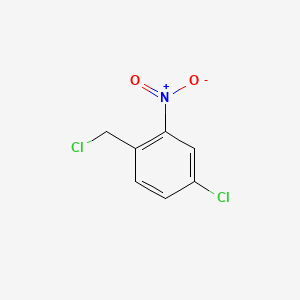

4-Chloro-2-nitrobenzyl chloride is an organic compound with the molecular formula ClC6H3(NO2)CH2Cl. It is characterized by a benzene ring substituted with a chlorine atom at the 4-position and a nitro group at the 2-position, along with a benzyl chloride group. This compound is known for its utility in various chemical syntheses and research applications.

Synthetic Routes and Reaction Conditions:

Nitration of 4-Chlorotoluene: The compound can be synthesized by nitrating 4-chlorotoluene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a temperature below 50°C to avoid over-nitration.

Chlorination of 2-Nitrobenzyl Alcohol: Another method involves the chlorination of 2-nitrobenzyl alcohol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions.

Industrial Production Methods: In an industrial setting, the compound is often produced through continuous flow processes to ensure consistent quality and yield. The choice of method depends on the desired scale and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form 4-chloro-2-nitrobenzoic acid.

Reduction: Reduction of the nitro group can yield 4-chloro-2-aminobenzyl chloride.

Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Iron powder and hydrochloric acid (Fe/HCl) or hydrogenation over a palladium catalyst.

Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous solution.

Major Products Formed:

4-Chloro-2-nitrobenzoic acid: (from oxidation)

4-Chloro-2-aminobenzyl chloride: (from reduction)

4-Chloro-2-hydroxybenzyl chloride: (from substitution with NaOH)

Wissenschaftliche Forschungsanwendungen

Synthesis and Preparation

4-Chloro-2-nitrobenzyl chloride can be synthesized through various methods, often involving the chlorination of nitrobenzene derivatives. One notable synthetic route involves the use of palladium catalysts in a phase transfer system, which enhances yield and reduces environmental impact .

Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. It has been used in the preparation of:

- 3-Iodothyronamine : This compound has shown potential as a hypothermic agent, demonstrating significant biological activity .

Nucleophilic Substitution Reactions

Research has demonstrated that this compound can undergo nucleophilic substitution reactions with primary amines, making it valuable for synthesizing amine derivatives. Studies have measured second-order rate constants for these reactions, indicating its reactivity profile and potential applications in organic synthesis .

Chemical Intermediates

The compound is extensively used as a chemical intermediate in the production of various colorants and agrochemicals. Its derivatives are involved in synthesizing fungicides like Boscalid, highlighting its significance in agricultural chemistry .

Case Studies

Wirkmechanismus

The mechanism by which 4-Chloro-2-nitrobenzyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of a new compound. The molecular targets and pathways involved vary based on the application and the specific reaction conditions.

Vergleich Mit ähnlichen Verbindungen

4-Bromobenzyl chloride

2-Nitrobenzyl chloride

4-Chloro-2-nitrobenzoic acid

Uniqueness: 4-Chloro-2-nitrobenzyl chloride is unique due to its combination of nitro and chloro substituents on the benzene ring, which provides distinct reactivity compared to other similar compounds. This combination allows for a wide range of chemical transformations and applications.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Biologische Aktivität

4-Chloro-2-nitrobenzyl chloride (C7H5Cl2NO2) is a chemical compound that has garnered attention due to its potential biological activities and applications in pharmaceuticals. This article explores the biological activity of this compound, highlighting its mechanisms, toxicity, and relevance in medicinal chemistry.

- Molecular Formula : C7H5Cl2NO2

- Molecular Weight : 206.03 g/mol

- CAS Number : 938-71-6

This compound is characterized by the presence of both a chloro and a nitro group on the benzyl ring, which can significantly influence its reactivity and biological interactions.

- Antimicrobial Properties :

- Pharmaceutical Intermediacy :

- Potential Cytotoxicity :

Toxicity and Safety

This compound is classified as hazardous due to its potential toxicity upon exposure. Studies have shown that long-term exposure to similar compounds can lead to adverse health effects, including skin irritation and respiratory issues . Personal exposure studies have recorded significant levels of chloronitrobenzene in occupational settings, indicating a need for protective measures during handling .

Case Studies

- Occupational Exposure :

- Pharmacological Research :

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

1-chloro-3-(chloromethyl)-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIQAXWMONJLNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Cl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10917913 | |

| Record name | 1-Chloro-3-(chloromethyl)-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10917913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-71-6 | |

| Record name | alpha,4-Dichloro-2-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-(chloromethyl)-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10917913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.